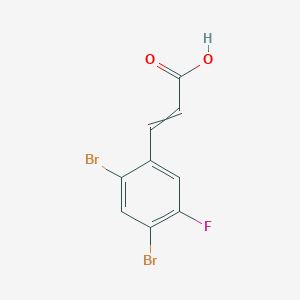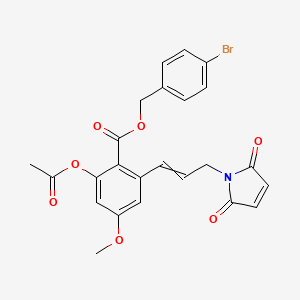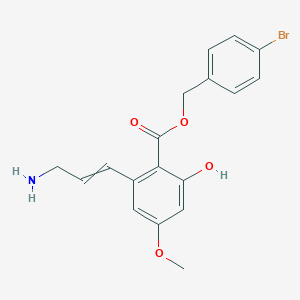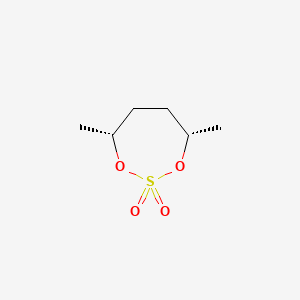
1-(3-Bromo-5-methoxyphenyl)propan-1-amine
Vue d'ensemble
Description
1-(3-Bromo-5-methoxyphenyl)propan-1-amine , also known by its chemical formula C10H14BrNO , is a synthetic organic compound. It belongs to the class of arylalkylamines and contains a bromine atom, a methoxy group, and an amine functional group. The compound’s molecular weight is approximately 244.13 g/mol .
Molecular Structure Analysis
The compound’s molecular structure consists of a propane backbone with a 3-bromo-5-methoxyphenyl group attached. The bromine atom is positioned at the para position relative to the methoxy group. The amine functional group is at the end of the alkyl chain. The stereochemistry (R or S configuration) of the chiral center would be crucial for understanding its biological activity .
Applications De Recherche Scientifique
Enantioenriched Synthesis
A significant application of related compounds involves the stereoselective synthesis of enantioenriched amines, which are crucial for the development of antimicrobial agents like Levofloxacin. For example, biotransamination and lipase-catalyzed kinetic resolutions have been employed for the synthesis of enantioenriched amines from bromophenols or brominated pyridine derivatives, demonstrating the compound's utility in producing valuable precursors for antimicrobial agents (Ángela Mourelle-Insua et al., 2016).
Fluorescence Properties and Cytotoxic Activity
Another area of interest is the exploration of fluorescence properties and cytotoxic activity of compounds derived from similar structures. The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives and their evaluation against various cancer cell lines have shed light on the potential therapeutic applications of these compounds. The fluorescence properties of these derivatives have also been studied, suggesting their usefulness in biomedical imaging and as probes in biological systems (Jasna Kadrić et al., 2014).
Synthesis of Benzimidazoles
The compound's relevance is also seen in the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines. This process highlights the versatility of 1-(3-Bromo-5-methoxyphenyl)propan-1-amine in forming heterocyclic compounds, which have a wide range of applications in medicinal chemistry and drug development (A. Lygin & A. Meijere, 2009).
Antimicrobial and Antifungal Activities
The modification of polymers through the condensation reaction with various amines, including 1-(3-Bromo-5-methoxyphenyl)propan-1-amine, has been explored for developing materials with enhanced antimicrobial and antifungal properties. These materials could be pivotal in medical applications, offering a novel approach to preventing infections and promoting wound healing (Hala M. Aly et al., 2015).
Propriétés
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEMJIUXFDDPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Br)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



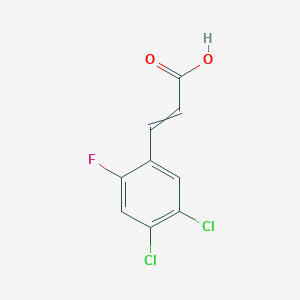
![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)
![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)

![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)

